2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a complex organic compound that features a benzothiazole ring, a fluorobenzenesulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfanyl Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a sulfanyl group, often using thiol reagents.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
Due to its structural features, the compound might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the study of enzyme inhibition or receptor binding.
Medicine
Industry
The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorobenzenesulfonyl)azetidin-1-yl]ethan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other critical enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methylbenzenesulfonyl)azetidin-1-yl]ethan-1-one
Uniqueness
The presence of the fluorobenzenesulfonyl group might impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, or improved metabolic stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S3/c19-12-5-7-13(8-6-12)27(23,24)14-9-21(10-14)17(22)11-25-18-20-15-3-1-2-4-16(15)26-18/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGRRXYUACDHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.